Azamulin is an azole derivative of pleuromutilin, an antibacterial agent that inhibits protein synthesis by binding to bacterial ribosomes. Azamulin is a highly selective inhibitor of cytochrome P450 3A4 (CYP3A4).
Azamulin
CAS No.: 76530-44-4
Cat. No.: VC21345133
Molecular Formula: C24H38N4O4S
Molecular Weight: 478.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 76530-44-4 |
---|---|
Molecular Formula | C24H38N4O4S |
Molecular Weight | 478.6 g/mol |
IUPAC Name | (4-ethyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetate |
Standard InChI | InChI=1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28) |
Standard InChI Key | FMHQJXGMLMSMLC-UHFFFAOYSA-N |
Isomeric SMILES | CC[C@@]1(C[C@H](C2([C@@H](CC[C@@]3([C@H]2C(=O)CC3)[C@H]([C@@H]1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C |
SMILES | CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C |
Canonical SMILES | CCC1(CC(C2(C(CCC3(C2C(=O)CC3)C(C1O)C)C)C)OC(=O)CSC4=NNC(=N4)N)C |
Appearance | White to Off-White Solid |
Melting Point | >128°C |
Chemical Properties and Structure
Molecular Characteristics
Azamulin, also known by its synonyms TMD 85-530 and SA 85530b, has the chemical structure 14-O-(5-(2-amino-1,3,4-triazolyl)thioacetyl)-dihydromutilin. It possesses a molecular formula of C24H38N4O4S with a molecular weight of 478.7 g/mol . The compound contains a pleuromutilin core structure with a triazole substituent that was strategically added to improve bioavailability but unexpectedly conferred its remarkable selectivity for cytochrome P450 enzymes . The pleuromutilin backbone provides the foundational structure, while the triazole moiety appears to be critical for its selective CYP3A inhibition properties.
The chemical structure of azamulin can be described as a complex tricyclic diterpene derivative with multiple chiral centers. The CAS registry number for azamulin is 76530-44-4, which allows for unambiguous identification in chemical databases and literature . The InChI notation for azamulin (1S/C24H38N4O4S/c1-6-22(4)11-16(32-17(30)12-33-21-26-20(25)27-28-21)23(5)13(2)7-9-24(14(3)19(22)31)10-8-15(29)18(23)24/h13-14,16,18-19,31H,6-12H2,1-5H3,(H3,25,26,27,28)/t13-,14+,16-,18+,19+,22-,23+,24+/m1/s1) reflects its complex stereochemistry and functional group arrangement .
Key Chemical Properties
The following table summarizes the key chemical and physical properties of azamulin:
Property | Value |
---|---|
Chemical Name | 14-O-(5-(2-amino-1,3,4-triazolyl)thioacetyl)-dihydromutilin |
Synonyms | TMD 85-530, SA 85530b |
CAS Number | 76530-44-4 |
Molecular Formula | C24H38N4O4S |
Molecular Weight | 478.7 g/mol |
Physical State | Powder |
Purity | >95% by HPLC |
Solubility | Soluble in ethanol, methanol, DMF, DMSO; limited water solubility |
Aqueous Solubility | >300 μM |
Storage Conditions | -20°C |
Stability | Stable in acetonitrile for up to 12 days |
Origin and Development
Synthetic Derivation
The development of azamulin represents a fascinating case of serendipitous discovery in medicinal chemistry. While the pleuromutilin class is generally known for broad-spectrum antibiotic activity, azamulin's remarkable selectivity for CYP3A inhibition has overshadowed its antimicrobial properties in research applications . The triazole substituent, originally added to enhance pharmacokinetic properties, fundamentally altered the compound's biological activity profile toward metabolic enzymes, specifically the cytochrome P450 family.
Historical Context
The development of azamulin can be traced back to research efforts in the 1980s aimed at creating improved azole derivatives for both antimicrobial and antifungal purposes. Early studies by Ballard and colleagues in 1988 investigated the inhibitory effects of various 1-substituted imidazole and 1,2,4-triazole compounds on cytochrome P450 enzymes, which likely contributed to the understanding of azamulin's mechanism of action . This research demonstrated that specific azole derivatives could selectively inhibit certain cytochrome P450 subtypes, laying the groundwork for azamulin's development and characterization.
In the years following its synthesis, azamulin received relatively little attention for its antibiotic properties. Instead, researchers began to recognize its potential as a selective chemical probe for studying drug metabolism pathways, particularly those mediated by CYP3A enzymes. This shift in focus from antimicrobial to metabolic enzyme inhibitor highlights the evolving understanding of azamulin's biological activity and its valuable application in drug development research.
Inhibitory Profile and Selectivity
CYP3A Inhibition Potency
Azamulin exhibits exceptionally potent inhibition of CYP3A enzymes, with IC50 values ranging from 0.03 to 0.24 μM in human liver microsomes . This remarkable potency places azamulin among the most powerful CYP3A inhibitors available for research purposes. In detailed studies examining its effects on different CYP3A isoforms, researchers found that azamulin shows differential potency, with the CYP3A4 isoform being the most susceptible to inhibition . Specifically, the IC50 value for heterologously expressed CYP3A4 was 15-fold lower than that observed for CYP3A5 and 13-fold lower than for CYP3A7, indicating a substantial preference for the CYP3A4 isoform .
The inhibition kinetics of azamulin with CYP3A enzymes have been characterized using various substrate probes including 7-benzyloxy-4-trifluoromethylcoumarin, testosterone, and midazolam . With each of these substrates, azamulin demonstrated sigmoidal inhibition curves, suggesting a complex binding interaction with the CYP3A enzymes. Spectral binding studies with heterologously expressed CYP3A4 yielded a type I binding spectrum with a spectral dissociation constant of 3.5 μM, providing further evidence of direct interaction between azamulin and the enzyme's active site .
Selectivity Among CYP Enzymes
One of azamulin's most valuable characteristics is its remarkable selectivity for CYP3A enzymes over other cytochrome P450 isoforms. In comprehensive studies examining 18 different cytochrome P450 enzymes, researchers found that azamulin's IC50 values for CYP3A were at least 100-fold lower than all other non-CYP3A enzymes, with the sole exception of CYP2J2, for which azamulin showed approximately 50-fold lower potency compared to CYP3A . This exceptional selectivity profile makes azamulin vastly superior to ketoconazole, which has traditionally been used as a CYP3A inhibitor but exhibits significant inhibition of multiple CYP enzymes.
In contrast to azamulin's high selectivity, ketoconazole demonstrates potent inhibition (IC50 values <10 μM) of numerous CYP enzymes including CYP1A1, CYP1B1, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP4F2, and CYP4F12 . This broad inhibition profile significantly limits ketoconazole's utility as a selective chemical probe for CYP3A activity. The following table compares the selectivity of azamulin and ketoconazole across various CYP enzymes:
CYP Enzyme | Azamulin IC50 (μM) | Ketoconazole IC50 (μM) | Selectivity Advantage |
---|---|---|---|
CYP3A4 | 0.03-0.24 | <10 | High |
CYP2J2 | ~12-15 | <10 | Moderate |
CYP1A1 | >30 | <10 | None (ketoconazole) |
CYP1B1 | >30 | <10 | None (ketoconazole) |
CYP2B6 | >30 | <10 | None (ketoconazole) |
CYP2C8 | >30 | <10 | None (ketoconazole) |
CYP2C9 | >30 | <10 | None (ketoconazole) |
CYP2C19 | >30 | <10 | None (ketoconazole) |
CYP4F2 | >30 | <10 | None (ketoconazole) |
CYP4F12 | >30 | <10 | None (ketoconazole) |
Mechanism of Inhibition
Azamulin's mechanism of CYP3A inhibition appears to involve irreversible binding, as evidenced by time-dependent inhibition studies. When preincubated with NADPH for 10 minutes, 4.8 μM azamulin inhibited approximately 95% of testosterone 6β-hydroxylase activity, compared to significantly less inhibition observed without NADPH preincubation . This pattern strongly suggests mechanism-based inhibition, wherein azamulin is metabolically activated by CYP3A to form a reactive intermediate that covalently binds to the enzyme, resulting in permanent inactivation.
Importantly, this irreversible inhibition appears to be specific to CYP3A enzymes. Parallel experiments showed that catalytic activities of other major drug-metabolizing enzymes including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP2E1 remained unaffected by similar preincubation procedures with azamulin and NADPH . This further underscores azamulin's exceptional selectivity and indicates that its irreversible inhibition mechanism is specific to the CYP3A subfamily, rather than a general property affecting multiple CYP enzymes.
Molecular Interactions with CYP3A Enzymes
Binding Dynamics with CYP3A4 and CYP3A5
Recent molecular dynamics (MD) simulation studies have provided valuable insights into the differential binding mechanisms of azamulin with CYP3A4 and CYP3A5 isoforms . These studies reveal fundamentally different effects of azamulin binding on the structural properties of these two closely related enzymes. When azamulin binds to CYP3A4, it induces increased structural flexibility compared to the apo (unbound) state of the enzyme . In contrast, azamulin binding to CYP3A5 results in the opposite effect, causing increased rigidity in the protein structure .
These opposing effects on protein dynamics likely contribute to the differential inhibitory potency of azamulin observed between CYP3A4 and CYP3A5. The more flexible holo-CYP3A4 (azamulin-bound) may facilitate tighter binding and more effective inhibition, explaining the 15-fold greater potency against CYP3A4 compared to CYP3A5 . The molecular basis for these differences appears to be related to the composition and interaction properties of the active sites of the two CYP3A isoforms, which share high sequence similarity but demonstrate distinct functional characteristics.
Atomic-Level Interactions
Detailed analysis of representative structures from molecular dynamics simulations has provided atomic-level insights into the specific interactions between azamulin and the CYP3A enzymes . These studies suggest that the triazole moiety of azamulin plays a crucial role in its binding to CYP3A4, likely through coordination with the heme iron at the enzyme's active site. Additionally, the pleuromutilin core structure appears to engage in multiple hydrophobic interactions with residues lining the active site cavity, contributing to binding stability.
The differences in active site architecture between CYP3A4 and CYP3A5 appear to influence how azamulin positions itself within the binding pocket, affecting the network of interactions that stabilize the enzyme-inhibitor complex. These structural differences at the active site are hypothesized to be the fundamental cause of the differential effects on protein rigidity and flexibility observed upon azamulin binding . Future crystallographic studies may provide more definitive evidence regarding the precise binding mode and interactions of azamulin with these enzymes.
Applications in Drug Metabolism Research
Determination of CYP3A Contribution to Drug Clearance
Azamulin has emerged as an invaluable research tool for determining the contribution of CYP3A enzymes to the metabolic clearance of drug candidates . Traditional approaches using ketoconazole as a CYP3A inhibitor often lead to overestimation of CYP3A involvement due to ketoconazole's inhibition of multiple CYP enzymes. In contrast, azamulin's high selectivity allows researchers to more accurately quantify the specific contribution of CYP3A4/5 to a compound's metabolism, leading to more reliable predictions of drug-drug interaction potential.
Recent research has demonstrated the application of azamulin in human hepatocyte models to assess CYP3A contribution to drug clearance . This approach involves comparing the metabolic stability of test compounds in hepatocytes with and without azamulin pretreatment. The difference in clearance rates can be attributed specifically to CYP3A metabolism, providing valuable information for drug development decisions. This methodology is particularly important for compounds with multiple metabolic pathways, where teasing apart the relative contributions of different enzyme systems is challenging.
Advantages over Traditional CYP3A Inhibitors
Azamulin offers several significant advantages over traditional CYP3A inhibitors such as ketoconazole and troleandomycin (TAO) in drug metabolism research. As previously discussed, its exceptional selectivity minimizes confounding effects from inhibition of other CYP enzymes . Additionally, its mechanism-based irreversible inhibition provides more complete and sustained CYP3A inactivation compared to competitive inhibitors, enabling more definitive assessment of CYP3A contribution.
The compound's good chemical stability in common solvents and its adequate aqueous solubility (>300 μM) make it well-suited for in vitro experimental systems . Furthermore, azamulin's ability to discriminate between CYP3A4 and CYP3A5 contributions can be particularly valuable when evaluating drug candidates that might be differentially metabolized by these closely related isoforms. These properties collectively position azamulin as the preferred chemical tool for CYP3A inhibition studies in contemporary drug metabolism research.
Application | Description | Advantage Over Traditional Methods |
---|---|---|
Reaction phenotyping | Determination of CYP3A contribution to metabolism | Higher selectivity, more accurate assessment |
CYP3A4 vs. CYP3A5 discrimination | Differential inhibition studies using varied concentrations | Allows isoform-specific contribution analysis |
Drug-drug interaction prediction | Assessment of victim drug susceptibility to CYP3A inhibition | More specific than broad-spectrum inhibitors |
In vitro-in vivo extrapolation | Improved prediction of in vivo clearance mechanisms | Reduces overestimation of CYP3A contribution |
Human hepatocyte studies | Determination of CYP3A contribution in cellular systems | Compatible with cellular models due to adequate solubility |
Azamulin represents a significant advancement in selective CYP3A inhibition, offering researchers an exceptionally specific tool for investigating drug metabolism pathways. Its semi-synthetic pleuromutilin structure, particularly the triazole substituent, confers remarkable selectivity for CYP3A enzymes, with at least 100-fold preference over most other CYP isoforms . The compound exhibits irreversible, mechanism-based inhibition of CYP3A, with particularly high potency against CYP3A4 compared to CYP3A5 and CYP3A7 . These properties, combined with good chemical stability and adequate aqueous solubility, make azamulin an ideal chemical probe for CYP3A inhibition studies.
Recent molecular dynamics simulations have provided insights into the differential effects of azamulin on CYP3A4 and CYP3A5 structural dynamics, revealing that the compound increases CYP3A4 flexibility while rigidifying CYP3A5 . These opposing effects likely contribute to azamulin's differential inhibitory potency against these closely related isoforms. In practical applications, azamulin has demonstrated value in determining CYP3A contribution to drug clearance in human hepatocyte models, offering advantages over less selective inhibitors like ketoconazole .
Research Gaps and Future Directions
Despite the valuable properties of azamulin, several knowledge gaps remain that warrant further investigation. While molecular dynamics studies have provided insights into binding dynamics, high-resolution crystallographic structures of azamulin bound to CYP3A enzymes would offer definitive evidence regarding binding modes and specific protein-ligand interactions. Additionally, further exploration of the precise mechanism of irreversible inhibition, including identification of the reactive metabolite and its target residues in CYP3A proteins, would enhance understanding of its selective inhibition.
From an applications perspective, standardized protocols for azamulin use in various in vitro systems (microsomes, hepatocytes, recombinant enzymes) would facilitate more consistent results across laboratories. Additional validation studies comparing CYP3A contribution predictions using azamulin versus in vivo observations could strengthen confidence in this approach for drug development decision-making. Finally, exploration of potential structural modifications to azamulin that might further enhance its selectivity or pharmacokinetic properties could yield next-generation selective CYP3A inhibitors for research applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume